molecular formula C16H16N2O2S2 B2506982 2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 671200-95-6

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Cat. No.: B2506982
CAS No.: 671200-95-6
M. Wt: 332.44
InChI Key: XQZQOANBKBUFCE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method is the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,5-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-4-5-11(2)16(8-10)22(19,20)18-13-6-7-15-14(9-13)17-12(3)21-15/h4-9,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZQOANBKBUFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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